molecular formula C18H14F3N3O2S2 B2764320 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 864922-43-0

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2764320
CAS No.: 864922-43-0
M. Wt: 425.44
InChI Key: ZDWCIDZHDHNAPK-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3O2S2 and its molecular weight is 425.44. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a derivative of the 1,3,4-thiadiazole class, recognized for its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a thiadiazole ring substituted with a methoxyphenyl group and an acetamide moiety linked to a trifluoromethylphenyl group. This unique structure suggests significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.

Biological Activity Overview

  • Cytotoxic Properties :
    • Thiadiazole derivatives have been extensively studied for their anticancer effects. The specific compound has shown promising cytotoxic effects against various cancer cell lines. For example:
      • A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines demonstrated significant growth inhibition with varying IC50 values .
      • A related study indicated that thiadiazole derivatives can inhibit the growth of human cancer cell lines such as SK-MEL-2 (skin cancer) and HCT15 (colon cancer), with some compounds achieving IC50 values as low as 4.27 µg/mL against SK-MEL-2 .
  • Mechanism of Action :
    • The mechanism of action for thiadiazole derivatives typically involves interactions with cellular targets that are crucial for proliferation and survival pathways. Specific mechanisms may include:
      • Inhibition of key kinases involved in cell signaling pathways.
      • Induction of apoptosis through mitochondrial pathways.
      • Disruption of cellular membrane integrity in microbial targets .
  • Antimicrobial Activity :
    • Compounds within this class have also exhibited antimicrobial properties. For instance, certain derivatives have been shown to inhibit the growth of various fungi by disrupting their membrane integrity.

Table 1: Summary of Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 Value (µg/mL)Reference
Compound AA549 (Lung Cancer)10
Compound BMDA-MB-23115
Compound CSK-MEL-24.27
Compound DHCT1520

Detailed Research Findings

  • Cytotoxic Evaluation : In vitro studies have consistently shown that thiadiazole derivatives exhibit significant cytotoxicity across multiple cancer cell lines. For example, a study evaluated the anticancer activity of several derivatives, revealing that modifications to the thiadiazole structure could enhance potency against specific cancers .
  • Structure-Activity Relationship (SAR) : Research has indicated that the nature of substituents on the thiadiazole ring significantly influences biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl has been associated with increased anticancer efficacy.
  • Potential Applications : Beyond anticancer properties, these compounds are being explored for their anti-inflammatory and anticonvulsant activities. The inhibition of enzymes such as monoamine oxidase A (MAO-A) suggests potential applications in treating neuropsychiatric disorders.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S2/c1-26-12-8-6-11(7-9-12)16-23-17(28-24-16)27-10-15(25)22-14-5-3-2-4-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWCIDZHDHNAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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